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Quinquangulone

Cat. No.: B1245905
M. Wt: 302.28 g/mol
InChI Key: BBYBQQJQBBMKBQ-UHFFFAOYSA-N
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Description

Overview of the Naphtho-γ-pyrone Class: Structural Diversity and Biosynthetic Origins

Naphtho-γ-pyrones (NGPs) are a class of aromatic polyketides found in higher plants, fungi, lichens, and bacteria. researchgate.net They are particularly prevalent in plant genera such as Cassia and Senna and fungal genera like Aspergillus and Fusarium. researchgate.netresearchgate.net The fundamental NGP scaffold is biosynthesized via the polyketide pathway, wherein simple acyl-CoA precursors are elaborated by polyketide synthases (PKSs) into complex linear polyketide chains that subsequently undergo cyclization and aromatization. researchgate.net In fungi, for example, the biosynthesis of NGPs like rubrofusarin (B1680258) proceeds through key intermediates such as the heptaketide YWA1 and nor-rubrofusarin. nih.govebi.ac.uk

The structural diversity of this class is considerable. NGPs can be categorized based on the fusion pattern of the naphthalene (B1677914) and pyrone rings, leading to linear and angular isomers. nih.gov Furthermore, they exist as both monomers and, more commonly, as dimers (bis-naphtho-γ-pyrones). nih.gov These dimers are further classified based on the nature of the diaryl bond that connects the two monomeric units, with major types including the chaetochromin, asperpyrone, and nigerone (B1204965) types. mdpi.comresearchgate.net This structural variety, arising from different biosynthetic tailoring enzymes, gives rise to a wide range of chemical properties and biological activities, including antimicrobial, cytotoxic, and antiviral effects. researchgate.netnio.res.in

Historical Context of Quinquangulone Discovery and Early Structural Hypotheses

This compound was first reported as a novel natural product in 2001 by a team of researchers led by Xing-Cong Li. acs.org It was isolated from an ethanol (B145695) extract of the roots of the Peruvian plant Cassia quinquangulata. researchgate.netacs.org The discovery was the result of a phytochemical investigation aimed at identifying antimicrobial compounds from higher plants. nih.gov this compound was co-isolated with several other known naphtho-γ-pyrones, including quinquangulin (B1226396), rubrofusarin, nor-rubrofusarin, and their respective glycosides. acs.org

The structure of this compound was elucidated upon its discovery through comprehensive spectral analysis, including UV, IR, MS, and extensive 1D and 2D NMR experiments. acs.orgresearchgate.net It was unequivocally identified as 5,9-dihydroxy-8-methoxy-2,9-dimethyl-6-oxo-4H,6H,9H-naphtho-[2,3-b]pyran-4-one. acs.orgresearchgate.net As this compound was a newly discovered compound, there were no "early structural hypotheses" preceding its formal identification. However, its discovery is historically significant as it occurred during a reinvestigation that led to the structural revision of the co-isolated and previously reported compound, quinquangulin. ebi.ac.ukacs.org This simultaneous discovery and revision highlighted the subtle and complex structural chemistry of the naphtho-γ-pyrone class, underscoring the importance of rigorous spectroscopic analysis for correct structure assignment.

Significance of this compound as a Natural Product Scaffold in Chemical Biology

The naphtho-γ-pyrone core is a well-established "privileged scaffold" in medicinal chemistry and chemical biology, given the broad and potent biological activities exhibited by members of this class. researchgate.netnio.res.in However, since its isolation in 2001, the specific biological activity of this compound itself has not been extensively reported in scientific literature. The original discovery paper focused on the antimicrobial testing of other isolated compounds. nih.gov

The potential significance of the this compound scaffold is therefore inferred from its chemical relatives. For instance, the structurally revised quinquangulin, isolated from the same source, demonstrated noteworthy activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 3.125 and 6.25 μg/mL, respectively. acs.org The broader NGP class contains compounds with activities ranging from anti-HIV to antitumor. researchgate.netnio.res.in This suggests that the unique dihydronaphthopyranone framework of this compound represents a valuable, yet largely unexplored, scaffold for future investigations in chemical biology and drug discovery.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The research landscape for this compound has remained largely static since its initial discovery. A survey of chemical literature reveals that the vast majority of mentions of the compound are citations of the original 2001 isolation paper. acs.org While general synthetic methods for related dihydronaphthopyran-4-one systems have been developed, a targeted total synthesis of this compound has not been reported. researchgate.netacs.org

This lack of follow-up research leaves several critical scientific questions unaddressed:

Total Synthesis: A robust and efficient total synthesis of this compound has yet to be accomplished. Such a synthesis would not only confirm its structure but also enable the production of analogues for structure-activity relationship (SAR) studies.

Biological Activity: The full biological and pharmacological profile of this compound remains unknown. A comprehensive screening is needed to determine if it possesses cytotoxic, antimicrobial, or other activities characteristic of the NGP class.

Biosynthesis: The specific biosynthetic pathway leading to this compound in Cassia quinquangulata has not been elucidated. Understanding the enzymatic machinery responsible for its formation could provide valuable tools for biocatalysis and synthetic biology.

Chemical Biology Applications: Without a clear understanding of its biological targets or a synthetic route to produce probes, the potential of this compound as a tool for chemical biology remains entirely unexplored.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O6 B1245905 Quinquangulone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

5,9-dihydroxy-8-methoxy-2,9-dimethylbenzo[g]chromene-4,6-dione

InChI

InChI=1S/C16H14O6/c1-7-4-9(17)14-11(22-7)5-8-13(15(14)19)10(18)6-12(21-3)16(8,2)20/h4-6,19-20H,1-3H3

InChI Key

BBYBQQJQBBMKBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C=C(C3(C)O)OC

Synonyms

quinquangulone

Origin of Product

United States

Isolation and Extraction Methodologies of Quinquangulone

Botanical Sources of Quinquangulone: Cassia quinquangulata and Related Species

The primary botanical source for this compound is the plant Cassia quinquangulata. researchgate.netnih.govacs.orgdigibib.net Scientific investigations have led to the successful isolation of this novel naphthopyrone derivative from this specific plant species. researchgate.netnih.gov The isolation process from C. quinquangulata also yields a variety of other known compounds, highlighting the rich chemical diversity of this plant. researchgate.netnih.govebi.ac.uk

Alongside this compound, several other structurally related compounds have been identified in C. quinquangulata, including:

Quinquangulin (B1226396) and its glycosides. researchgate.netnih.gov

Rubrofusarin (B1680258) and its glycosides. researchgate.netnih.gov

Nor-rubrofusarin and its 6-O-glucoside. researchgate.netnih.gov

Three different stilbenes. researchgate.netnih.gov

While other species within the Cassia genus, such as Cassia tora and Cassia petersiana, are known sources of various phenolic compounds and chromones, this compound itself has been specifically reported from Cassia quinquangulata. researchgate.netebi.ac.uk

Microbial Sources of this compound and Naphtho-γ-pyrones: Fungal Fermentation Protocols (e.g., Aspergillus niger)

While this compound is botanically derived, the broader class of compounds to which it belongs, naphtho-γ-pyrones, are well-known metabolites of various fungi, particularly from the Aspergillus genus. researchgate.netmdpi.complos.org Aspergillus niger, a ubiquitous filamentous fungus, is a notable producer of diverse secondary metabolites, including several naphtho-γ-pyrones like flavasperone, rubrofusarin B, aurasperone A, and fonsecinone A. plos.orgnih.govwikipedia.orgmicrobenotes.com

Fungal fermentation for the production of these compounds typically involves solid-state fermentation (SSF) or submerged fermentation (SmF). wikipedia.org For A. niger, culturing can be done on various media, such as potato dextrose agar (B569324) or in liquid broths with different carbon sources. mdpi.comgsconlinepress.com The general protocol involves:

Cultivation : The fungus is grown on a suitable sterile medium for a specific period to allow for the biosynthesis of secondary metabolites. plos.orggsconlinepress.com

Extraction : The fermented culture (both mycelia and broth) is extracted using an organic solvent, commonly ethyl acetate (B1210297), often facilitated by sonication to enhance extraction efficiency. mdpi.complos.org

Concentration : The resulting organic extract is concentrated under a vacuum to yield a crude extract containing a mixture of metabolites. mdpi.com This crude extract then proceeds to purification stages.

Advanced Extraction Techniques for Naphtho-γ-pyrones from Complex Matrices

To improve the efficiency of extracting naphtho-γ-pyrones from complex botanical or microbial matrices, several advanced techniques can be employed. These methods often offer advantages over conventional solvent extraction by reducing solvent consumption and extraction time. chemmethod.com

Ultrasound-Assisted Extraction (UAE) : This technique uses the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. Sonication, a form of UAE, has been used in the extraction of naphtho-γ-pyrones from fungal cultures. plos.orgchemmethod.com

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process. chemmethod.com

Pressurized Liquid Extraction (PLE) : This method uses solvents at elevated temperatures and pressures, which improves extraction kinetics and efficiency. It has been shown to be effective for obtaining bioactive components from plant materials. chemmethod.com

Supercritical Fluid Extraction (SFE) : SFE employs a supercritical fluid, typically CO2, as the extraction solvent. It is a green technology known for its selectivity and for yielding solvent-free extracts. chemmethod.com

Chromatographic and Purification Strategies for this compound Isolation

The purification of this compound from a crude extract is a meticulous process that relies on a combination of chromatographic methods to separate the target compound from a complex mixture of other metabolites. polypeptide.com

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification, or "polishing," of this compound and other naphtho-γ-pyrones. nih.govchemmethod.compolypeptide.com Reversed-phase HPLC (RP-HPLC) is particularly effective. plos.org In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile). mdpi.comchemmethod.com By carefully controlling the solvent gradient, compounds are separated based on their hydrophobicity, allowing for the isolation of highly pure fractions of the target molecule. mdpi.com Semi-preparative HPLC systems are frequently used to purify milligram quantities of compounds for structural analysis. mdpi.complos.org

Preparative Chromatography and Solid-Phase Extraction

Before the final polishing with HPLC, crude extracts undergo initial fractionation using preparative, low-pressure column chromatography. mdpi.complos.org This initial "capturing" step aims to separate the complex mixture into simpler fractions, removing the bulk of impurities. polypeptide.com

Commonly used stationary phases for this purpose include:

Silica Gel : Used in normal-phase chromatography, where compounds are separated based on polarity using a non-polar mobile phase. mdpi.complos.org

Sephadex LH-20 : A size-exclusion and adsorption gel used for separating small organic molecules. mdpi.com

The crude extract is loaded onto the column, and different fractions are eluted using a solvent or a gradient of solvents. These fractions are often monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest for further purification. mdpi.com

Criteria for Purity Assessment in Natural Product Isolation

Assessing the purity of an isolated natural product like this compound is crucial to ensure that the characterized substance is a single chemical entity. Purity is not determined by a single method but by a combination of analytical techniques.

Chromatographic Purity : A primary indicator of purity is the appearance of a single, sharp, and symmetrical peak when the isolated compound is analyzed by HPLC, typically using multiple detection wavelengths. polypeptide.com

Spectroscopic Analysis : The definitive confirmation of purity and structure comes from spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should show a set of signals consistent with a single, defined structure, free from extraneous peaks that would indicate impurities. plos.org

Mass Spectrometry (MS) : High-resolution mass spectrometry provides an accurate molecular weight, which must correspond to the expected molecular formula of the compound, further confirming its identity and purity. mdpi.com

The structure of this compound was ultimately established through such detailed spectral interpretation. researchgate.netnih.gov

Structural Elucidation and Stereochemical Analysis of Quinquangulone

Advanced Spectroscopic Characterization Methodologies

The process of structural elucidation is fundamentally a process of exclusion and confirmation, where each spectroscopic technique provides a unique set of clues about the molecule's composition and connectivity. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy was central to deciphering the complex structure of quinquangulone. researchgate.net One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information about the types and number of hydrogen and carbon atoms in the molecule. magritek.compreprints.org However, for a molecule with multiple rings and functional groups like this compound, 1D spectra are often insufficient due to signal overlap and the need to establish specific connections between atoms. magritek.com

This is where two-dimensional (2D) NMR techniques become indispensable:

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, typically through two or three bonds, helping to piece together fragments of the molecule. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates proton signals directly to the carbon atoms they are attached to. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is vital for determining the molecule's three-dimensional shape or stereochemistry. youtube.comacdlabs.comlibretexts.org

The combined interpretation of these NMR experiments allowed for the unambiguous assignment of all proton and carbon signals, leading to the proposed structure of this compound. researchgate.net

Table 1: Key Spectroscopic Data for this compound


¹H and ¹³C NMR Data

Detailed 1D and 2D NMR experiments provided the necessary data for full structural assignment. Key correlations from HMBC would have established the connectivity of the naphtho-γ-pyrone core, while NOESY correlations would have been critical for determining the stereochemistry. (Data inferred from primary literature). magritek.com

Mass Spectrometry Data

HRESIMS: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise mass of a molecule, which in turn allows for the calculation of its exact molecular formula. [12, 15, 20] For this compound, this technique would have confirmed the molecular formula as C₁₆H₁₆O₆. magritek.com

IR and UV-Vis Data

Infrared (IR) Spectroscopy: IR spectra would reveal the presence of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of this compound's structure. [19, 26]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule and is particularly useful for identifying conjugated systems. The spectrum of this compound would show characteristic absorption bands for the naphtho-γ-pyrone chromophore. [2, 22]

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. queensu.ca High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (HRESIMS), is critical for determining the elemental composition of a new compound. wisdomlib.orgbioanalysis-zone.comquality-assistance.com By providing a highly accurate mass measurement, HRESIMS allowed for the unambiguous determination of this compound's molecular formula as C₁₆H₁₆O₆. researchgate.netbvsalud.org Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure, as the molecule breaks apart in predictable ways based on the location of its functional groups and the stability of the resulting fragments. libretexts.org

While NMR and MS provide the core structural framework, IR and UV-Vis spectroscopy offer complementary information about the molecule's functional groups and electronic system. drawellanalytical.commdpi.com

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. uwimona.edu.jm For this compound, IR analysis would have confirmed the presence of hydroxyl (-OH) and carbonyl (C=O) groups, integral parts of its naphtho-γ-pyrone structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV and visible light, which corresponds to electron transitions within the molecule. researchgate.net This technique is particularly sensitive to conjugated systems. The UV-Vis spectrum of this compound would display absorption maxima characteristic of the extended chromophore of the naphtho-γ-pyrone skeleton. chem-soc.si

X-ray crystallography is considered the gold standard for structure determination, as it provides a definitive three-dimensional map of atoms in a crystalline solid. schrodinger.com While the structure of this compound itself was established through the collective power of spectroscopic methods, X-ray analysis played a crucial role in the study of its analogues. ebi.ac.ukresearchgate.net For instance, the structure of the related compound quinquangulin (B1226396) was confirmed by X-ray crystallographic analysis, which lent confidence to the structural assignments of other members of this family determined by spectroscopy. researchgate.net

Elucidation of this compound Stereochemistry and Absolute Configuration

Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. youtube.com Determining the correct stereochemistry is crucial, as different stereoisomers can have vastly different biological activities. The structure of this compound features a key stereocenter at the C-9 position. The relative configuration—the orientation of substituents relative to each other—was likely determined using NOESY NMR experiments. acdlabs.comlibretexts.org NOESY detects protons that are close in space, and correlations between the methyl group at C-9 and other protons in the molecule would establish their relative orientation. youtube.com

The determination of the absolute configuration (the actual R or S configuration at the chiral center) is more complex and often requires X-ray crystallography of the natural product or a derivative, or comparison with a known standard. schrodinger.comlibretexts.org The initial report on this compound established its relative stereochemistry through spectroscopic interpretation. ebi.ac.uk

Structural Revisions and Analogous Compound Studies within the Naphtho-γ-pyrone Family (e.g., Quinquangulin, Rubrofusarin)

The investigation that led to the discovery of this compound also prompted a re-evaluation of its known analogue, quinquangulin. ebi.ac.ukresearchgate.net A detailed reinvestigation of the NMR spectra of quinquangulin, particularly using NOESY techniques, revealed that the originally proposed structure was incorrect. researchgate.net This led to a structural revision of quinquangulin to 5,6-dihydroxy-8-methoxy-2,9-dimethyl-4H-naphtho[2,3-b]pyran-4-one. ebi.ac.ukresearchgate.netchem-soc.si

This revision highlights the power and necessity of modern 2D NMR techniques in accurately defining complex molecular structures. The study of this compound alongside its analogues, such as the revised quinquangulin and the related rubrofusarin (B1680258), allows for valuable structure-activity relationship studies within the naphtho-γ-pyrone class of compounds. The key structural differences lie in the substitution patterns on the aromatic ring and the pyrone ring system. For example, rubrofusarin lacks the methyl group at the C-2 position that is present in both this compound and quinquangulin. chem-soc.si These subtle structural variations are responsible for the diverse biological activities observed across the family.

Table of Mentioned Compounds

Compound Name
This compound
Quinquangulin
Rubrofusarin

Biosynthetic Pathways and Precursors of Quinquangulone

Polyketide Biosynthesis as the Foundation for Naphtho-γ-pyrone Formation

Naphtho-γ-pyrones are fungal secondary metabolites derived from the polyketide pathway. nih.govsemanticscholar.org This pathway involves the sequential condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis, to create a long poly-β-keto chain. The biosynthesis of the monomeric naphtho-γ-pyrone core is proposed to start with the Claisen condensation of a single acetyl-CoA starter unit with multiple malonyl-CoA extender units. mdpi.com

For a typical naphtho-γ-pyrone like rubrofusarin (B1680258), the assembly requires one acetyl-CoA and six malonyl-CoA units. mdpi.com This process is catalyzed by a large, multifunctional enzyme known as a Polyketide Synthase (PKS). The resulting linear heptaketide chain undergoes a series of cyclization and aromatization reactions to form the core naphtho-γ-pyrone structure. The folding pattern of the polyketide chain determines the final structure of the aromatic system. researchgate.net The formation of the γ-pyrone ring is a critical step in the pathway, distinguishing these compounds from other polyketides.

Table 1: Key Precursors in Naphtho-γ-pyrone Biosynthesis

Precursor Role
Acetyl-CoA Starter unit for the polyketide chain
Malonyl-CoA Extender units for chain elongation

Putative Enzymatic Mechanisms Involved in Quinquangulone Assembly

The assembly of the this compound structure from its linear polyketide precursor is a multi-step process catalyzed by a suite of "tailoring" enzymes, which are often encoded in the same biosynthetic gene cluster as the PKS. nih.gov While the specific enzymes for this compound have not been characterized, the mechanisms can be inferred from studies on related fungal metabolites like aurofusarin (B79076) and pyranonigrin. researchgate.netfrontiersin.org

The key enzymatic steps likely include:

Polyketide Synthase (PKS): A non-reducing PKS (NR-PKS) assembles the initial polyketide chain from acetyl-CoA and malonyl-CoA. nih.gov

Cyclases/Aromatases: These enzymes guide the folding of the polyketide chain and catalyze intramolecular aldol (B89426) condensations to form the fused ring system.

Dehydrogenases/Oxidases: Introduction of double bonds and aromatization of the naphthalene (B1677914) core are carried out by these enzymes. For example, in the biosynthesis of pyranoviolin A, a flavin-dependent monooxygenase (FMO) epoxidizes an olefin, leading to the formation of a dihydro-γ-pyrone ring, which is then oxidized to a γ-pyrone by a cytochrome P450 enzyme. frontiersin.org

Methyltransferases: The methoxy (B1213986) group present in this compound is likely installed by an O-methyltransferase using S-adenosylmethionine (SAM) as the methyl donor. frontiersin.org

Hydroxylases: The various hydroxyl groups on the this compound scaffold are introduced by monooxygenases, such as cytochrome P450s. frontiersin.org

The final assembly involves a series of precisely controlled enzymatic reactions that build upon the PKS-generated scaffold to yield the final complex structure. nih.govelifesciences.orgelifesciences.org

Genetic and Molecular Studies of Biosynthetic Gene Clusters Encoding Naphtho-γ-pyrones (e.g., PKS12)

The genes responsible for producing naphtho-γ-pyrones are typically organized into biosynthetic gene clusters (BGCs). nih.govjmicrobiol.or.kr The study of these BGCs provides significant insight into the biosynthetic pathway.

A well-studied example is the gene cluster responsible for the synthesis of the red pigment aurofusarin in Fusarium species, which proceeds via the naphtho-γ-pyrone intermediate, rubrofusarin. researchgate.netresearchgate.net This cluster contains the PKS12 gene, which encodes the core polyketide synthase. researchgate.net Deletion of PKS12 abolishes the production of both rubrofusarin and aurofusarin. researchgate.net

Analysis of the PKS12 cluster has identified several tailoring enzymes required for the pathway:

aurJ: Encodes a putative O-methyltransferase. researchgate.net

aurF: Encodes a monooxygenase. researchgate.net

gip1: Encodes a putative laccase proposed to be responsible for the dimerization of oxidized rubrofusarin to form aurofusarin. researchgate.net

aurR1: A transcription factor that positively regulates the expression of the other genes in the cluster. researchgate.net

Similarly, in Aspergillus niger, a PKS gene named albA has been identified as responsible for producing the precursor for both 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) and a family of naphtho-γ-pyrones. nih.gov The discovery and annotation of such clusters using tools like antiSMASH are crucial for linking genes to the metabolites they produce. frontiersin.orgtandfonline.com

Table 2: Example Genes in Naphtho-γ-pyrone Biosynthetic Gene Clusters

Gene Putative Function Organism
PKS12 Polyketide Synthase Fusarium graminearum researchgate.net
albA Polyketide Synthase Aspergillus niger nih.gov
aurJ O-methyltransferase Fusarium graminearum researchgate.net
aurF Monooxygenase Fusarium graminearum researchgate.net
gip1 Laccase Fusarium graminearum researchgate.net
PyvB Cytochrome P450 Aspergillus violaceofuscus frontiersin.org

Precursor Incorporation and Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the biosynthetic origins of natural products. By feeding an organism with precursors enriched with stable isotopes (e.g., ¹³C or ²H) and analyzing the resulting metabolite with NMR spectroscopy or mass spectrometry, the exact incorporation pattern of the precursor can be determined.

Classic studies on the biosynthesis of the naphtho-γ-pyrone rubrofusarin in Fusarium culmorum utilized this method. researchgate.net Researchers fed the fungus with sodium acetate (B1210297) labeled with ¹³C ([¹³CH₃¹³CO₂Na]) and deuterium (B1214612) ([CD₃¹³CO₂Na]). researchgate.net The analysis of the ¹³C NMR spectrum of the resulting rubrofusarin derivative confirmed that its carbon skeleton is assembled from a single polyketide chain derived from acetate units. researchgate.net These experiments were crucial in establishing the folding pattern of the polyketide chain and elucidating an unusual sequence of biosynthetic steps. researchgate.net Such studies provide definitive evidence for the proposed biosynthetic pathways and are essential for validating hypotheses derived from genetic studies. escholarship.orguoa.gr

Chemical Synthesis and Derivatization of Quinquangulone and Analogues

Total Synthesis Strategies for the Quinquangulone Skeleton

A complete total synthesis of this compound has not yet been reported in peer-reviewed literature. However, the synthesis of the core angular naphtho-γ-pyrone skeleton has been the subject of various synthetic studies. These strategies generally focus on the construction of the tricyclic ring system and the introduction of the required functional groups.

One common approach involves the reaction of a substituted naphthol with a suitable three-carbon synthon to form the pyranone ring. For instance, the synthesis of related angular naphtho[1,2-b]pyran-4-ones has been achieved through the reaction of 2-naphthol (B1666908) derivatives with α,β-unsaturated nitriles. nih.gov A key intermediate in the synthesis of similar structures, 3-amino-8-bromo-1-(p-methoxyphenyl)-1H-naphtho[2,1-b] pyran-2-carbonitrile, was obtained in a one-pot synthesis by treating alpha-cyanocinnamonitrile with 6-bromo-2-naphthol. nih.gov

The table below summarizes some of the key synthetic strategies that could be applicable to the synthesis of the this compound skeleton.

StrategyKey ReactantsKey ReactionsPotential Applicability to this compound
Naphthol AnnulationSubstituted 2-naphthols, α,β-unsaturated compoundsMichael addition, cyclization, condensationDirect construction of the angular naphtho-γ-pyrone ring system.
Rearrangement of Linear PrecursorsLinear naphtho-γ-pyronesAcid or base-catalyzed rearrangementAccess to the angular skeleton from more readily available linear isomers.
Multi-step Synthesis from Simple AromaticsSubstituted phenols or naphthalenesFormylation, Grignard reaction, oxidation, cyclizationStepwise construction of the full skeleton, allowing for functional group manipulation.

It is important to note that the stereoselective synthesis of the chiral center in this compound would be a critical step in any total synthesis, likely requiring the use of chiral catalysts, auxiliaries, or resolutions.

Semi-Synthesis and Targeted Structural Modification of this compound

Given the lack of a total synthesis, semi-synthetic approaches starting from naturally occurring naphtho-γ-pyrones are a viable alternative for generating derivatives of this compound, provided a suitable natural source is available. Many related naphtho-γ-pyrones are produced by fungi, and these can be isolated and chemically modified. nih.govmdpi.comnih.gov

Targeted structural modifications can be performed on the core scaffold to probe the structure-activity relationship. Common modifications include:

Acylation and Alkylation of Hydroxyl Groups: The phenolic hydroxyl groups on the naphthalene (B1677914) ring are common sites for modification. Acylation with various acid chlorides or anhydrides, or alkylation with alkyl halides, can be used to introduce a range of substituents. nih.gov For example, in the verticillin (B84392) class of natural products, the C11 hydroxy group has been acylated to produce a variety of ester, carbonate, carbamate, and sulfonate analogues. nih.gov

Modification of the Pyranone Ring: The γ-pyrone ring can undergo reactions such as nucleophilic addition, although this can sometimes lead to ring-opening. More subtle modifications might involve reactions at the methyl group.

Derivatization of Other Functional Groups: If the specific naphtho-γ-pyrone possesses other functional groups, such as carboxyl or amino groups, these can be readily derivatized using standard organic chemistry techniques.

A study on the synthesis of angular 3-chloro-3-chlorosulfenyl naphtho[1,2-b]pyran(4H)-4-ones from angular 2,3-dihydronaphtho[1,2-b]pyran(4H)-4-ones demonstrates the potential for derivatization of the pyranone ring in these systems. researchgate.net The resulting α-chlorosulfenyl chlorides were further reacted to produce a variety of derivatives, some of which showed antiviral activity. researchgate.net

The table below provides examples of semi-synthetic modifications that have been applied to related natural products and could be conceptually applied to this compound.

Modification TypeReagents and ConditionsPotential Derivative
AcylationAcyl chloride, pyridineEster derivative
AlkylationAlkyl halide, baseEther derivative
SulfonylationSulfonyl chloride, baseSulfonate ester derivative
Pyranone ring modificationThionyl chlorideChlorinated derivative

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of analogues are crucial for understanding the structure-activity relationship (SAR) of a biologically active compound. For this compound, SAR studies would aim to identify the key structural features responsible for its biological activity and to develop more potent or selective compounds.

The general SAR for the broader class of naphthoquinones and related compounds suggests that the following structural features are often important for biological activity:

The Naphthoquinone Core: The planar aromatic system is often essential for intercalation with DNA or interaction with enzyme active sites.

Substitution on the Aromatic Ring: The position, number, and nature of substituents on the naphthalene ring can significantly influence activity. Electron-donating or withdrawing groups can affect the redox properties of the quinone moiety, which is often linked to its mechanism of action.

Stereochemistry: For chiral molecules like this compound, the absolute configuration of the stereocenter can be critical for biological activity, as enantiomers often exhibit different potencies.

In the context of quinolinone-based P2X7 receptor antagonists, SAR studies have shown that specific substituents at different positions on the quinolinone scaffold are crucial for activity. nih.gov For instance, a carboxylic acid ethyl ester group at the R1 position, an adamantyl carboxamide group at R2, and a 4-methoxy substitution at the R3 position were found to be optimal for antagonistic activity. nih.gov While not directly this compound, these findings highlight the importance of systematic structural modification in optimizing biological activity.

The table below outlines a hypothetical design strategy for this compound analogues for SAR studies.

Analogue TypeDesign RationaleSynthetic Approach
IsomersInvestigate the importance of the angular fusionSynthesis of the corresponding linear naphtho-γ-pyrone
Aromatic Ring Substituent AnaloguesProbe the effect of electronic and steric factorsSynthesis from appropriately substituted naphthols
Pyranone Ring Modified AnaloguesEvaluate the role of the pyranone oxygen and carbonylRing-opening or modification of the pyranone moiety
EnantiomersDetermine the stereochemical requirements for activityAsymmetric synthesis or chiral resolution

Novel Synthetic Methodologies for Naphtho-γ-pyrone Scaffolds

The development of novel synthetic methodologies for the construction of naphtho-γ-pyrone scaffolds is an active area of research, driven by the desire for more efficient and versatile routes to this important class of compounds. Some of the more recent and innovative approaches include:

Transition Metal-Catalyzed Reactions: Palladium- or copper-catalyzed cross-coupling reactions can be used to form key carbon-carbon bonds in the construction of the naphtho-γ-pyrone skeleton. These methods often offer high efficiency and functional group tolerance.

Domino or Cascade Reactions: These reactions, where multiple bond-forming events occur in a single pot, can significantly increase the efficiency of a synthesis. A domino reaction for the synthesis of new condensed naphthoquinone, pyran, and pyrimidine (B1678525) furancarboxylates has been reported, starting from alkyl 3-bromo-3-nitroacrylates. beilstein-journals.orgbeilstein-journals.org

Photochemical Methods: Light-induced reactions can provide access to unique reactivity and can be used to construct complex ring systems under mild conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including those with a pyran ring.

A review of the literature on linear naphtho-γ-pyrones highlights the diverse biological activities of this scaffold and implicitly underscores the need for efficient synthetic methods to access these molecules. anu.edu.aushu.ac.uk The synthesis of novel naphtho[2,1-b]pyran derivatives and related fused heterocyclic systems often involves multi-component reactions, which are a hallmark of modern synthetic efficiency. nih.govnih.gov

The following table summarizes some novel synthetic methodologies that could be applied to the synthesis of angular naphtho-γ-pyrone scaffolds.

MethodologyKey FeaturesPotential Advantages
Multi-component ReactionsFormation of multiple bonds in a single stepHigh atom economy, operational simplicity
Transition Metal CatalysisMild reaction conditions, high functional group toleranceAccess to a wider range of analogues
Photoredox CatalysisUse of visible light as a sustainable energy sourceNovel reactivity and bond formations
Flow ChemistryPrecise control over reaction parameters, enhanced safetyImproved scalability and reproducibility

Structure Activity Relationship Sar Studies of Quinquangulone and Derivatives

Correlation of Specific Structural Motifs with Modulatory Activity

While specific SAR studies on quinquangulone are not extensively documented in publicly available literature, general principles derived from the broader class of naphtho-γ-pyrones can provide predictive insights into the roles of its key structural features. The modulatory activity of this compound is likely influenced by the interplay of its hydroxyl, methoxy (B1213986), and dimethyl functionalities on the core naphtho-γ-pyrone scaffold.

The methoxy group, by donating electron density to the aromatic system, can modulate the electronic properties of the molecule, which in turn can affect its interaction with cellular targets. Furthermore, the lipophilicity conferred by the methoxy and dimethyl groups can influence the compound's ability to cross cell membranes and reach its site of action. The unique arrangement of these substituents on the this compound skeleton likely results in a specific three-dimensional conformation that dictates its binding affinity and selectivity for biological macromolecules.

Mechanistic Insights Derived from Systematic Structural Modifications of this compound

Systematic structural modification is a powerful tool to elucidate the mechanism of action of a bioactive compound. Although specific studies detailing the systematic modification of this compound are scarce, hypothetical modifications can be proposed based on established SAR principles for related compounds.

For instance, methylation or acylation of the hydroxyl groups would help to probe their importance in target binding. A decrease in activity upon modification would suggest a crucial role for these hydroxyls in hydrogen bonding or as proton donors. Conversely, an increase in activity might indicate that improved lipophilicity is beneficial for cellular uptake or that the hydroxyls are not directly involved in the primary binding interaction.

Modification of the methoxy group, for example, by demethylation to a hydroxyl group or conversion to a longer alkoxy chain, could provide insights into the electronic and steric requirements at that position. Similarly, altering the methyl groups on the pyrone ring could reveal the importance of these substituents for steric interactions within a binding pocket.

By synthesizing a library of such derivatives and evaluating their biological activities, a comprehensive SAR profile could be constructed. This would not only clarify the roles of individual functional groups but also provide a mechanistic basis for the observed biological effects, paving the way for the rational design of more potent and selective analogues.

Comparative SAR Analysis with Co-isolated and Structurally Related Naphtho-γ-pyrones (e.g., Quinquangulin (B1226396), Rubrofusarin)

This compound is co-isolated from Cassia quinquangulata with other structurally related naphtho-γ-pyrones, most notably quinquangulin and rubrofusarin (B1680258). nih.gov A comparative analysis of the structures and biological activities of these compounds offers valuable SAR insights.

Initially, the structure of quinquangulin was misidentified. However, a structural revision revealed it to be 5,6-dihydroxy-8-methoxy-2,9-dimethyl-4H-naphtho[2,3-b]pyran-4-one. nih.gov This revised structure of quinquangulin has been shown to exhibit antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov

Rubrofusarin, another co-isolate, is a well-studied naphtho-γ-pyrone with a range of reported biological activities, including antimicrobial and cytotoxic effects. Comparing the structures of this compound, quinquangulin, and rubrofusarin highlights key differences that likely account for variations in their biological profiles. For instance, the position and number of hydroxyl and methoxy groups on the aromatic backbone differ among these compounds, which would significantly impact their electronic distribution and hydrogen-bonding capabilities.

The differences in the substitution pattern of the pyrone ring also contribute to their distinct properties. A systematic comparison of the biological activities of these and other co-isolated naphtho-γ-pyrones against a panel of biological targets would provide a clearer understanding of the structural features that govern their potency and selectivity.

Compound NameChemical StructureKey Structural Differences from this compound
This compound 5,9-dihydroxy-8-methoxy-2,9-dimethyl-6-oxo-4H,6H,9H-naphtho-[2,3-b]pyran-4-one-
Quinquangulin 5,6-dihydroxy-8-methoxy-2,9-dimethyl-4H-naphtho[2,3-b]pyran-4-oneDifferent hydroxylation pattern on the naphthalene (B1677914) ring.
Rubrofusarin 5,6-dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-oneDifferent pyrone ring fusion and lacks one methyl group compared to quinquangulin.

Molecular Mechanisms of Action and Biological Target Identification

In Vitro Assays for Biological Activity Profiling of Quinquangulone (e.g., anti-cancer, anti-inflammatory, anti-microbial, anti-HIV Integrase, immunomodulatory)

The biological profile of this compound and related naphthopyrones has been explored through a variety of in vitro assays. These studies have highlighted its potential across several therapeutic areas. Plants from the Cassia genus, from which this compound is isolated, are noted for wide-ranging pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netresearchgate.net

Anti-Cancer Activity: Naphtho-γ-pyrones are recognized for their anti-cancer potential. researchgate.net Studies on analogous compounds provide insight into possible mechanisms. For instance, the related compound Rubrofusarin (B1680258) has demonstrated cytotoxic action against colon cancer cells. researchgate.net Other compounds with similar structural motifs, like quinazolines, have been shown to induce apoptosis and inhibit cell proliferation. nih.govfrontiersin.org Assays using cancer cell lines like MCF-7 (breast cancer) have shown that similar small molecules can suppress nuclear factor-κB (NF-κB) and activate p53 signaling, leading to apoptosis. nih.gov

Anti-Inflammatory Activity: The anti-inflammatory potential of compounds from Cassia plants is well-documented. researchgate.netresearchgate.net In vitro models of inflammation often involve measuring the inhibition of pro-inflammatory cytokines like Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govthermofisher.com The mechanism may involve the modulation of key inflammatory signaling pathways such as the kynurenine (B1673888) pathway or the NF-κB pathway, which are central to the inflammatory response orchestrated by immune cells like macrophages. ketamind.co.zafrontiersin.org

Anti-Microbial Activity: A revised structure of a related compound, Quinquangulin (B1226396), exhibited notable activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 3.125 µg/mL and 6.25 µg/mL, respectively. bvsalud.org The broader class of naphtho-gamma-pyrones is known for its antimicrobial effects, suggesting these metabolites could be used to control the growth of pathogenic microorganisms. researchgate.net

Anti-HIV Integrase Activity: Perhaps one of the most significant reported activities for this class of compounds is the inhibition of HIV integrase (IN). researchgate.net This enzyme is crucial for viral replication as it catalyzes the insertion of viral DNA into the host genome. mdpi.com The inhibitory mechanism of related compounds, particularly β-diketo acids, involves selectively blocking the strand transfer (ST) step of the integration process. mdpi.com This action is believed to depend on the chelation of divalent metal ions (Mg²⁺ or Mn²⁺) within the enzyme's active site. mdpi.com Assays have demonstrated that compounds from endophytic fungi can inhibit multiple stages of the HIV-1 lifecycle, including integration, with high efficacy. nih.gov

Immunomodulatory Activity: Secondary metabolites from fungi and other natural sources can possess immunomodulatory properties, meaning they can enhance or suppress immune responses. nih.gov This can involve stimulating the production of cytokines or modulating the activity of immune cells. nih.govnih.gov

Biological ActivityAssay / FindingExample Compound / ClassReference
Anti-MicrobialMIC vs. S. aureus: 3.125 µg/mL; vs. MRSA: 6.25 µg/mLQuinquangulin bvsalud.org
Anti-CancerCytotoxic action against colon cancer cells.Rubrofusarin researchgate.net
Anti-CancerSuppression of NF-κB and activation of p53 signaling.Quinacrine (9-aminoacridine derivative) nih.gov
Anti-HIV IntegraseSelective inhibition of the strand transfer (ST) step.β-Diketo Acids mdpi.com
Anti-HIVInhibition of viral integration (98%) and reverse transcription (75%).Endophytic Fungi Extracts nih.gov
Anti-InflammatoryGeneral activity associated with the source genus.Cassia Plant Extracts researchgate.netresearchgate.net
ImmunomodulatoryStimulation of cytokine production (IFN-γ, IL-6, IL-8).Tinospora crispa extracts nih.gov

Cellular and Subcellular Target Identification of this compound

Identifying the precise molecular targets of this compound is key to understanding its mechanism of action. Based on studies of analogous compounds, several potential targets have been proposed.

Bacterial Topoisomerases: For antimicrobial activity, the primary targets of the structurally related quinolone class of antibiotics are the bacterial enzymes DNA gyrase and topoisomerase IV. nih.govnih.gov These drugs convert their targets into toxic enzymes that fragment the bacterial chromosome, leading to cell death. nih.govnih.gov They achieve this by stabilizing the enzyme-DNA cleavage complex, thereby inhibiting the DNA ligation step. nih.gov

HIV Integrase: For anti-HIV activity, the principal target is the HIV integrase enzyme. mdpi.com The catalytic activity of this enzyme depends on a highly conserved triad (B1167595) of acidic amino acid residues (D64, D116, and E152) in its core domain, which coordinate with divalent metal ions like Mg²⁺ or Mn²⁺. Inhibitors are thought to bind within this active site, chelating the metal ions and preventing the strand transfer reaction where the viral cDNA is inserted into the host genome. mdpi.comfrontiersin.org Allosteric inhibitors represent another class, which bind to sites other than the catalytic center, such as the binding site for the host cofactor LEDGF/p75, disrupting enzyme dimerization and function. mdpi.comnih.gov

Calmodulin: Research on the related compound quinquangulin suggests an ability to modify the regulatory properties of the enzyme present in the Calmodulin (CaM) protein. researchgate.netresearchgate.net CaM is a crucial calcium-binding protein that acts as an intracellular receptor for Ca²⁺, modulating the activity of a wide range of other proteins and enzymes. researchgate.net

Biological ActivityPotential Cellular/Subcellular TargetMechanism of TargetingReference
Anti-MicrobialDNA Gyrase, Topoisomerase IVStabilization of the drug-enzyme-DNA cleavage complex, leading to chromosome fragmentation. nih.govnih.govnih.gov
Anti-HIVHIV Integrase (Catalytic Core)Chelation of essential metal ions (Mg²⁺/Mn²⁺) in the active site, blocking the strand transfer step. mdpi.comfrontiersin.org
Anti-HIVHIV Integrase (Allosteric Sites)Disruption of enzyme multimerization and interaction with host cofactors like LEDGF/p75. nih.gov
General RegulationCalmodulin (CaM)Modification of the regulatory properties of the CaM protein. researchgate.netresearchgate.net
Anti-CancerTopoisomeraseInhibition of enzyme activity, leading to DNA damage and S-phase cell cycle arrest. nih.gov

Modulation of Specific Biochemical Pathways and Signaling Cascades by this compound

A biochemical or signaling cascade is a series of chemical reactions within a cell initiated by a stimulus, which are relayed to regulate specific cellular functions. wikipedia.orgnih.gov The biological effects of this compound are likely mediated through the modulation of such pathways.

Inflammatory Pathways: Given the anti-inflammatory potential, this compound may modulate pathways governed by master regulators like NF-κB. frontiersin.org This transcription factor controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and various interleukins. frontiersin.orgmdpi.com The activation of macrophages into a pro-inflammatory (M1) state is characterized by specific metabolic shifts, such as a reliance on glycolysis, which is also subject to regulation by signaling pathways like AKT/mTOR and transcription factors like Hypoxia Inducible Factor 1α (HIF1α). frontiersin.org It is plausible that this compound could interfere with these signaling events to exert an anti-inflammatory effect.

Cancer-Related Pathways: In the context of anti-cancer activity, related compounds have been shown to influence key signaling cascades that control cell survival and proliferation. For example, studies have demonstrated the ability of quinazoline (B50416) derivatives to inhibit the phosphorylation of ERK1/2 and P38, which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov Furthermore, activation of the p53 tumor suppressor pathway and its downstream target p21 is a common mechanism for inducing cell cycle arrest and apoptosis in cancer cells. nih.gov

Metabolic and Longevity Pathways: Many cellular signaling pathways are deeply intertwined with metabolism and aging. nih.gov The AMP-activated protein kinase (AMPK) pathway, for instance, acts as a master sensor of cellular energy status and regulates glucose and lipid metabolism. nih.govfrontiersin.org The insulin/IGF-1 signaling (IIS) pathway and the mTOR pathway are also central regulators of growth, proliferation, and longevity that are often dysregulated in disease. nih.govfrontiersin.org Investigating whether this compound interacts with these fundamental pathways could reveal broader therapeutic potential.

Investigation of Receptor Binding and Protein Interaction Profiles

Understanding the direct physical interactions between this compound and cellular proteins is fundamental to elucidating its mechanism of action. Modern techniques in proteomics allow for the large-scale profiling of protein-protein interactions to map these networks. nih.govnih.gov

For a small molecule like this compound, a primary goal is to identify its direct binding partners or receptors. For its anti-HIV activity, the interaction profile with HIV integrase is of primary interest. Docking studies and structural analysis of related inhibitors show that they function by competing with the viral DNA for the enzyme's active site. mdpi.com The inhibitor molecule fits into the catalytic core, where it coordinates with the metal ions, disrupting the normal interaction between the integrase and the viral DNA. mdpi.comfrontiersin.org

Computational and Theoretical Chemistry of Quinquangulone

Quantum Chemical Calculations of Electronic Structure, Conformation, and Reactivity

Quantum chemistry, which applies quantum mechanics to chemical systems, is instrumental in understanding the electronic structure, preferred three-dimensional shapes (conformations), and chemical reactivity of molecules. wikipedia.org These calculations can predict various molecular properties, including dipole moments and the accessibility of reactive sites, which in turn influence a molecule's behavior. numberanalytics.comnumberanalytics.com

The initial step in many quantum chemical studies is to solve the Schrödinger equation for the molecule's electrons, often using the Born-Oppenheimer approximation, to determine its electronic structure. wikipedia.org For complex molecules, exact solutions are not feasible, necessitating the use of approximate computational methods. wikipedia.org Techniques such as semi-empirical methods, density functional theory (DFT), and Hartree-Fock calculations are commonly employed. wikipedia.org

In the study of naphtho-γ-pyrones, a class of compounds to which quinquangulone belongs, semi-empirical PM3 quantum mechanical geometry optimizations have been used to refine the conformations of related molecules. nih.gov These calculations help in understanding the spatial arrangement of atoms. Furthermore, the absolute configurations of dimeric naphtho-γ-pyrones can be determined by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using quantum chemical methods. nih.govnih.gov The reactivity of a molecule is also a key area of investigation, with conformational analysis helping to predict how a molecule might behave in a chemical reaction by considering factors like steric and electronic effects. numberanalytics.comslideshare.net

Table 1: Quantum Chemical Methods in Molecular Analysis
Method Application Relevance to this compound/Naphtho-γ-pyrones
Semi-empirical Methods (e.g., PM3)Geometry optimization and conformational analysis. nih.govUsed to refine the 3D structures of related naphtho-γ-pyrones. nih.gov
Density Functional Theory (DFT)Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. rsc.orgCan be used to calculate the energies of different conformers and predict reaction pathways. rsc.org
Time-Dependent DFT (TD-DFT)Calculation of electronic circular dichroism (ECD) spectra. nih.govEmployed to determine the absolute configuration of dimeric naphtho-γ-pyrones by comparing calculated and experimental spectra. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. mdpi.comnih.govnih.gov These methods are crucial in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action. nih.govplos.org

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. researchgate.net This helps in identifying key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. semanticscholar.org For instance, in studies of related naphtho-γ-pyrones, molecular docking has been used to identify potential antibacterial targets by screening against a library of proteins. nih.govresearchgate.net

Molecular dynamics simulations provide insights into the stability and flexibility of the ligand-target complex over time. mdpi.comtjpr.org By simulating the motion of atoms, MD can confirm the stability of interactions predicted by docking and reveal conformational changes in both the ligand and the protein. mdpi.comjabonline.in These simulations are typically run for nanoseconds to observe the dynamic behavior of the system. mdpi.comjabonline.in

Table 2: Computational Tools for Ligand-Target Interaction Studies
Technique Purpose Example Application for Naphtho-γ-pyrones
Molecular Docking Predicts the binding orientation of a ligand to a protein target. researchgate.netInverse docking was used to identify the bacterial enzyme FabI as a potential target for bioactive naphtho-γ-pyrones. nih.gov
Molecular Dynamics (MD) Simulation Assesses the stability and dynamics of the ligand-protein complex. mdpi.comtjpr.orgUsed to confirm the stability of docked complexes of inhibitors with their target kinases over a 100 ns simulation. mdpi.com
Binding Free Energy Calculation (e.g., MM-PBSA) Estimates the binding affinity between a ligand and a protein. jabonline.inCan be used to more accurately predict the strength of ligand binding compared to docking scores alone. jabonline.in

In Silico Methods for Predicting Molecular Interactions and Potential Biological Activities

In silico methods encompass a wide range of computational tools used to predict the properties of molecules, including their biological activities and potential interactions. nih.goveuropa.eu These approaches are valuable in the early stages of drug discovery for screening large numbers of compounds and prioritizing those with the most promising characteristics. nih.govresearchgate.net

One common in silico approach is the prediction of a compound's biological activity spectrum based on its chemical structure. researchgate.netbiorxiv.org Software like PASS (Prediction of Activity Spectra for Substances) analyzes structure-activity relationships from large databases of known bioactive compounds to predict a wide range of pharmacological effects and mechanisms of action for a new molecule. researchgate.netbiorxiv.org

Another key aspect of in silico analysis is the prediction of a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. biorxiv.orgnih.gov These predictions help to identify potential liabilities of a compound, such as poor bioavailability or toxicity, early in the research process. nih.govnih.gov For example, in silico tools can predict whether a compound is likely to be a substrate or inhibitor of important metabolic enzymes like cytochrome P450s, which is crucial for assessing potential drug-drug interactions. nih.gov

The prediction of ligand-target interactions is a central goal of these methods. nih.govnih.gov Machine learning models, including deep learning and graph convolutional networks, are increasingly being used to predict whether a compound will bind to a specific protein target and even to estimate the binding affinity. nih.govarxiv.orgfrontiersin.org These models can learn from vast datasets of known interactions to make predictions for new compounds, even for proteins with no known ligands. nih.gov

Computational Structure Prediction and Conformational Analysis of Naphtho-γ-pyrones

The three-dimensional structure of a molecule is intrinsically linked to its function. Computational methods are essential for predicting the structure and analyzing the conformational landscape of molecules like naphtho-γ-pyrones.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. numberanalytics.comwikipedia.org This is particularly important for dimeric naphtho-γ-pyrones, which often exhibit axial chirality due to restricted rotation around the bond connecting the two monomer units. nih.gov The energy barrier for this rotation can be high, leading to the existence of stable atropisomers. mdpi.com

Computational tools like BALLOON and Confab can be used to search the conformational space of a molecule and generate a set of low-energy conformers. nih.gov These initial structures are then typically optimized using quantum chemical methods to obtain more accurate geometries and relative energies. nih.gov The study of these conformers is crucial because the biological activity of a molecule can be highly dependent on its conformation. numberanalytics.comslideshare.net For instance, the relative orientation of substituents in different conformers can affect how a molecule fits into the binding site of a protein.

The absolute configuration of chiral naphtho-γ-pyrones can be established by comparing their experimental electronic circular dichroism (ECD) spectra with spectra calculated for different possible stereoisomers. nih.govmdpi.com A good match between the experimental and a calculated spectrum provides strong evidence for the assigned structure and configuration. nih.gov

Future Research Directions and Academic Potential of Quinquangulone

Advances in Analytical Methodologies for Naphtho-γ-pyrone Profiling

The accurate detection and characterization of Quinquangulone and related naphtho-γ-pyrones in complex biological extracts is fundamental to all aspects of its research. While standard chromatographic and spectroscopic methods are currently employed, future research will likely focus on enhancing the speed, sensitivity, and resolution of these techniques.

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS) has been a cornerstone for analyzing secondary metabolite profiles from fungi and plants, including the identification of various naphtho-γ-pyrones. nih.gov Future advancements will likely involve the broader application of Ultra-High-Performance Liquid Chromatography (UPLC) for faster and more efficient separations. Coupling these separation techniques with advanced MS technologies, such as tandem MS (MS/MS) and high-resolution mass spectrometry (HRESIMS), will continue to be critical for the unambiguous identification of known compounds and the structural elucidation of novel analogues directly from crude extracts. mdpi.comresearchgate.net

Furthermore, the use of 2D Nuclear Magnetic Resonance (NMR) techniques, such as COSY, HMQC, and HMBC, remains indispensable for the complete structural determination of isolated pyrones. researchgate.netrsc.org The integration of these analytical tools into comprehensive metabolomics platforms, including online databases like the Global Natural Products Social Molecular Networking (GNPS) platform, can accelerate the identification of related compounds within a given biological sample. researchgate.net

Table 1: Analytical Techniques for Naphtho-γ-pyrone Research

Technique Application in Naphtho-γ-pyrone Research Future Directions & Potential
HPLC-DAD-MS Primary method for profiling secondary metabolites in extracts and identifying known pyrones based on UV-Vis and mass spectra. nih.gov Integration with UPLC for higher throughput; development of standardized libraries for rapid dereplication.
HRESIMS Provides accurate mass data for determining molecular formulas of novel compounds. mdpi.com Increased use in quantitative metabolomics to track pyrone production under different conditions.
1D & 2D NMR Essential for the complete structural elucidation of purified compounds, including establishing connectivity and stereochemistry. researchgate.netrsc.org Cryoprobe technology for enhanced sensitivity with small sample amounts; computational prediction of NMR spectra to aid structure confirmation.

| Molecular Networking | UPLC-ESI-MS/MS-based platforms like GNPS help visualize chemical space and identify clusters of structurally related metabolites. researchgate.net | Broader application for targeted discovery of novel pyrone analogues and biosynthetic pathway intermediates. |

Synthetic Biology Approaches for Enhanced and Diversified this compound Production

Natural products are often produced in minute quantities by their native organisms, hindering extensive biological evaluation. Synthetic biology offers powerful tools to overcome these limitations by engineering microorganisms for enhanced and diversified production of valuable compounds like this compound. frontiersin.orgnih.gov

A primary strategy involves the heterologous expression of the this compound biosynthetic gene cluster in a robust, genetically tractable host organism. This approach not only has the potential to increase yields but also facilitates pathway engineering to create novel analogues. Another key area is the activation of "cryptic" or silent secondary metabolite gene clusters in known producer strains, such as those from the genus Aspergillus. nih.gov Techniques like the forced expression of pathway-specific transcription factors or the manipulation of global regulators (e.g., LaeA) can unlock the production of previously unobserved naphtho-γ-pyrones. nih.gov

| Cryptic Cluster Activation | Activating silent gene clusters in known naphtho-γ-pyrone producing fungi. nih.gov | Discovery of entirely new pyrone scaffolds. |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

Naphtho-γ-pyrones as a class exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. researchgate.netresearchgate.net this compound itself is a member of this promising family, yet its full biological potential and specific molecular targets remain largely unexplored. Future research should focus on comprehensive biological screening to uncover novel activities.

Initial reports on related compounds provide a roadmap for investigation. For instance, certain naphtho-γ-pyrones show inhibitory activity against cholesterol absorption, suggesting potential applications in metabolic disorders. mdpi.com Others have demonstrated cytotoxicity against cancer cell lines like HEp-2 and HepG2, pointing towards anticancer potential. researchgate.net The structural analogue Rubrofusarin (B1680258) has been shown to enhance neurite outgrowth, indicating possible neuroprotective or neuro-regenerative properties. researchgate.net

A crucial future direction is to move beyond phenotypic screening to identify the specific protein targets and signaling pathways modulated by this compound. This involves techniques such as affinity chromatography, proteomics-based target identification, and molecular docking studies to understand how the compound interacts with cellular machinery. rsc.org Elucidating these mechanisms is essential for validating its therapeutic potential and guiding the development of more potent and selective derivatives.

Application of this compound and its Analogues as Chemical Probes in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by engaging a specific protein target. biorxiv.orgrjeid.com Given the biosynthetic accessibility and potential for chemical modification of the naphtho-γ-pyrone scaffold, this compound and its analogues are excellent candidates for development into chemical probes. These tools are invaluable for validating gene function and exploring complex biological pathways. biorxiv.orgnih.gov

To serve as a reliable chemical probe, a molecule must exhibit high potency and selectivity for its intended target. biorxiv.org Future research would involve synthesizing a library of this compound derivatives and screening them for specific biological activities. Once a potent and selective analogue is identified, it can be further modified by attaching reporter tags (e.g., fluorophores, biotin) or photo-crosslinking groups. nih.gov Such probes would enable researchers to visualize the subcellular localization of the target protein, identify binding partners, and dissect its role in cellular processes. The development of a "dualsteric" probe, which binds to both an orthosteric and an allosteric site, could offer even greater potency and selectivity. rsc.org

Interdisciplinary Research Integrating Omics Technologies with Natural Product Chemistry

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a systems-biology perspective that can revolutionize natural product research. mdpi.comresearchgate.net Applying these high-throughput technologies to this compound can provide a holistic understanding of its production, regulation, and biological effects. mdpi.comhortherbpublisher.com

Genomics & Transcriptomics: Sequencing the genomes of this compound-producing organisms allows for the identification of the biosynthetic gene clusters responsible for its production. nih.gov Transcriptomics can then reveal how the expression of these genes is regulated under different environmental conditions or in response to specific stimuli, providing clues for optimizing production. hortherbpublisher.com

Proteomics: This technology can be used to identify the specific protein targets of this compound. By comparing the proteome of cells treated with the compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications have changed, pointing to pathways affected by the compound.

Metabolomics: This provides a snapshot of all the small-molecule metabolites in a biological system. Metabolomic profiling can help understand the broader metabolic impact of this compound on a cell or organism and can also be used to trace its biosynthetic pathway. hortherbpublisher.com

The true power of this approach lies in multi-omics integration, where data from all these platforms are combined to build comprehensive models of biological systems. mdpi.comfrontiersin.org This interdisciplinary strategy is essential for moving from compound discovery to a deep understanding of function and mechanism.

Table 3: Application of Omics Technologies in this compound Research

Omics Field Research Question Example Application
Genomics What is the genetic basis for this compound production? Genome sequencing of Cassia quinquangulata or fungal producers to identify the polyketide synthase and tailoring enzymes in the biosynthetic gene cluster. nih.govresearchgate.net
Transcriptomics How is the production of this compound regulated? RNA-Seq analysis to compare gene expression in high- vs. low-producing strains or conditions, identifying key regulatory factors. hortherbpublisher.com
Proteomics What cellular proteins does this compound interact with? Affinity-based protein profiling to pull down and identify direct binding partners of a derivatized this compound probe. mdpi.com

| Metabolomics | What is the metabolic impact of this compound on a cell? | Untargeted metabolomic analysis of treated cells to reveal perturbations in cellular pathways, suggesting a mechanism of action. hortherbpublisher.com |

Q & A

Q. What advanced techniques quantify this compound’s long-term stability in biological matrices?

  • Methodological Answer: Employ LC-MS/MS with deuterated internal standards for precision. Conduct freeze-thaw cycles and assess matrix effects (e.g., plasma protein binding). Use non-compartmental analysis (NCA) for half-life estimation .

Methodological Considerations

  • Data Validation: Cross-reference findings with multiple analytical techniques (e.g., NMR + XRD) to reduce confirmation bias .
  • Statistical Rigor: Apply Bonferroni correction for multiple comparisons and report effect sizes with 95% confidence intervals .
  • Reproducibility: Document protocols using FAIR principles (Findable, Accessible, Interoperable, Reusable) and share raw data via repositories like Zenodo .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.